molecular formula C16H15N3OS B6033369 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one

5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one

Cat. No. B6033369
M. Wt: 297.4 g/mol
InChI Key: SWRIKFZATZDDQY-UHFFFAOYSA-N
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Description

5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one, also known as MBPT, is a thiazolidinone derivative that has been of interest to many researchers due to its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting enzymes and disrupting cellular processes. In one study, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one was found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of certain genes. In another study, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one was found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including anticancer, antimicrobial, and antifungal activities. In one study, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the expression of certain genes. In another study, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one was found to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in lab experiments include its ease of synthesis, low cost, and potential applications in various fields of science. However, the limitations of using 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one, including:
1. Studying its potential as a drug target for various diseases.
2. Investigating its mechanism of action in more detail.
3. Developing new synthesis methods for 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one and its derivatives.
4. Studying the structure-activity relationship of 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one and its derivatives.
5. Exploring the potential applications of 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in materials science.
Conclusion:
In conclusion, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been of interest to many researchers due to its potential applications in various fields of science. It has been synthesized using different methods, and its mechanism of action has been studied in detail. 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been synthesized using different methods, including the reaction of 2-aminopyridine with 2-mercaptobenzaldehyde in the presence of acetic acid, which is then reacted with 2-methylbenzylamine in ethanol. Another method involves the reaction of 2-aminopyridine with 2-mercaptobenzaldehyde in ethanol, followed by the addition of 2-methylbenzylamine and sodium hydroxide. Both methods result in the formation of 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one as a yellow crystalline solid.

Scientific Research Applications

5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been tested for its anticancer, antimicrobial, and antifungal activities. In biochemistry, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been studied for its enzyme inhibition properties and as a potential drug target. In materials science, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been used as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

(2E)-5-[(2-methylphenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-6-2-3-7-12(11)10-13-15(20)19-16(21-13)18-14-8-4-5-9-17-14/h2-9,13H,10H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRIKFZATZDDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C(=O)NC(=NC3=CC=CC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC2C(=O)N/C(=N\C3=CC=CC=N3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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